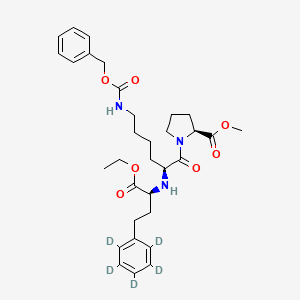
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester is a synthetic derivative of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester typically involves multiple steps, starting from the parent compound, LisinoprilThe final steps involve esterification to form the ethyl and methyl diester derivatives .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the ester groups, converting them back to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for drug development.
Biology: Employed in enzyme inhibition studies to understand the mechanisms of ACE inhibitors.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying drug metabolism.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
The mechanism of action of N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester involves the inhibition of the angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting ACE, the compound reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure.
Comparación Con Compuestos Similares
Similar Compounds
Lisinopril: The parent compound, used as an ACE inhibitor in hypertension treatment.
Enalapril: Another ACE inhibitor with similar therapeutic effects.
Captopril: The first ACE inhibitor developed, with a shorter duration of action compared to Lisinopril.
Uniqueness
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester is unique due to its deuterium labeling (d5), which makes it useful in pharmacokinetic studies. The benzyloxycarbonyl protection also allows for selective reactions and modifications, making it a versatile tool in synthetic chemistry and drug development.
Propiedades
IUPAC Name |
methyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N3O7/c1-3-41-30(37)27(20-19-24-13-6-4-7-14-24)34-26(29(36)35-22-12-18-28(35)31(38)40-2)17-10-11-21-33-32(39)42-23-25-15-8-5-9-16-25/h4-9,13-16,26-28,34H,3,10-12,17-23H2,1-2H3,(H,33,39)/t26-,27-,28-/m0/s1/i4D,6D,7D,13D,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZMCIGSLRHGDQ-MTKARQSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)OC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-Bis[4-(2-methoxyethyl)phenoxy]-](/img/structure/B587964.png)
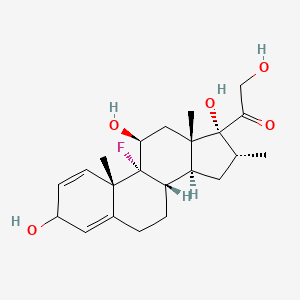
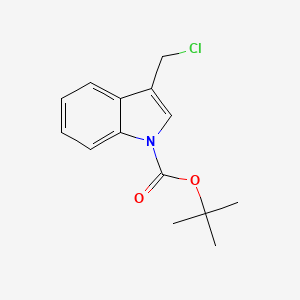
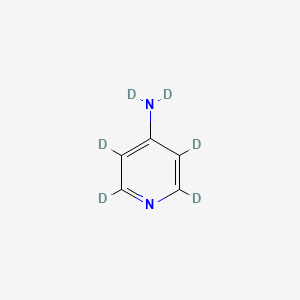

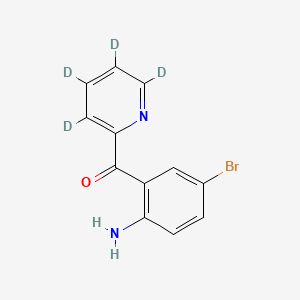
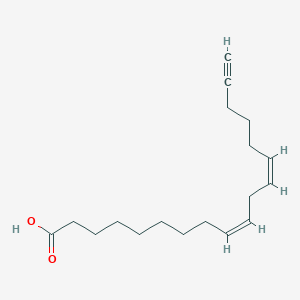
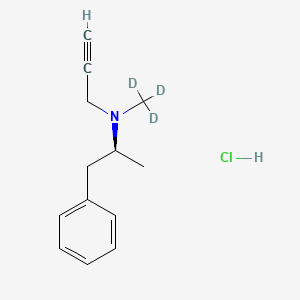
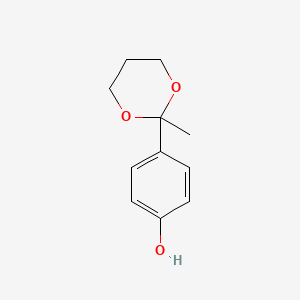
![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)

